molecular formula C12H17ClFN3O B13731291 (2R)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride

(2R)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride

Cat. No.: B13731291
M. Wt: 273.73 g/mol
InChI Key: HPDZVWZFOMYSSL-SBSPUUFOSA-N
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Description

(2R)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride typically involves the reaction of 3-fluoroaniline with 2-methylpiperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2R)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the piperazine ring provides structural stability. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride stands out due to its unique combination of a fluorophenyl group and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17ClFN3O

Molecular Weight

273.73 g/mol

IUPAC Name

(2R)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide;hydrochloride

InChI

InChI=1S/C12H16FN3O.ClH/c1-9-8-14-5-6-16(9)12(17)15-11-4-2-3-10(13)7-11;/h2-4,7,9,14H,5-6,8H2,1H3,(H,15,17);1H/t9-;/m1./s1

InChI Key

HPDZVWZFOMYSSL-SBSPUUFOSA-N

Isomeric SMILES

C[C@@H]1CNCCN1C(=O)NC2=CC(=CC=C2)F.Cl

Canonical SMILES

CC1CNCCN1C(=O)NC2=CC(=CC=C2)F.Cl

Origin of Product

United States

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